molecular formula C17H14N4O B2813061 4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1023435-04-2

4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2813061
CAS No.: 1023435-04-2
M. Wt: 290.326
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[(3-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-5-4-6-13(9-12)11-20-16-10-18-19-21(16)15-8-3-2-7-14(15)17(20)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEUBFFBYCREBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CN=NN3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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